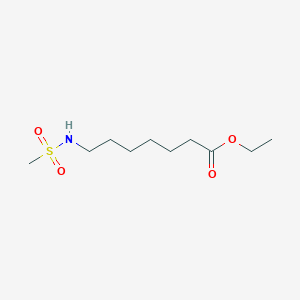

Ethyl 7-(methanesulfonamido)heptanoate

Description

Ethyl 7-(methanesulfonamido)heptanoate is a sulfonamide-functionalized ester characterized by a seven-carbon aliphatic chain with a methanesulfonamido (-SO₂NHCH₃) substituent at the terminal position and an ethyl ester group. This compound is synthesized via nucleophilic substitution reactions, such as the reaction of methanesulfonamide with ethyl 7-bromoheptanoate in the presence of sodium hydride . Its structural features, including the polar sulfonamide group and hydrophobic alkyl chain, make it a candidate for pharmaceutical intermediates or bioactive molecule synthesis.

Properties

Molecular Formula |

C10H21NO4S |

|---|---|

Molecular Weight |

251.35 g/mol |

IUPAC Name |

ethyl 7-(methanesulfonamido)heptanoate |

InChI |

InChI=1S/C10H21NO4S/c1-3-15-10(12)8-6-4-5-7-9-11-16(2,13)14/h11H,3-9H2,1-2H3 |

InChI Key |

LSDSWODYQPBKJL-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)CCCCCCNS(=O)(=O)C |

Origin of Product |

United States |

Comparison with Similar Compounds

Sulfonamide Variants: Alkyl Chain Modifications

Ethyl 7-(methanesulfonamido)heptanoate belongs to a family of sulfonamidoheptanoates with varying sulfonamide substituents:

- Ethyl 7-(ethanesulfonamido)heptanoate: Substitutes methane with ethane (-SO₂NHC₂H₅), increasing hydrophobicity.

- Ethyl 7-(propanesulfonamido)heptanoate: Features a propane group (-SO₂NHC₃H₇), further enhancing lipophilicity.

- Ethyl [(1-methylethane)sulfonamido]heptanoate: Incorporates an isopropyl group (-SO₂NHCH(CH₃)₂), introducing steric hindrance.

Key Differences :

The longer alkyl chains in ethane/propane derivatives improve lipid solubility but may reduce metabolic stability. Isopropyl variants exhibit steric effects that could hinder enzyme interactions .

Sulfonamide vs. Sulfinamide Analogues

Ethyl 7-(methanesulfinamido)heptanoate differs by the sulfur oxidation state (sulfinamide: -S(O)NHCH₃ vs. sulfonamide: -SO₂NHCH₃). This structural nuance may influence pharmacological activity, as sulfinamides are less acidic and more prone to redox interactions .

Amine-Functionalized Analogues

Ethyl 7-((2-methyl-1-phenylpropyl)amino)heptanoate (Compound 15) replaces the sulfonamide with a bulky aromatic amine group. Key properties:

Fluorinated Derivatives

A complex analogue, Ethyl 7-[(4aR)-4-hydroxy-4a-methyl-2-oxo-3-[[4-(trifluoromethyl)phenyl]carbamoyl]-pyrrolo[1,2-b]pyridazin-1-yl]heptanoate, incorporates trifluoromethyl groups. Fluorination increases electronegativity and metabolic resistance, as evidenced by its high molecular weight (612 g/mol) and HPLC retention time (1.63 minutes) .

Ketone- and Chloride-Modified Analogues

- Ethyl 7-(4-methoxyphenyl)-4,7-dioxoheptanoate: Features two ketone groups and a methoxyphenyl substituent (C₁₆H₂₀O₅, 292.33 g/mol). The conjugated diketone system enhances UV absorption, useful in analytical chemistry .

- 8-Chloro-8-oxo-octanoic acid ethyl ester: Contains a terminal chloro-ketone group (C₁₀H₁₇ClO₃, 220.69 g/mol), increasing electrophilicity for nucleophilic substitution reactions .

Solubility and Reactivity

- Sulfonamide Derivatives: Higher aqueous solubility due to polar -SO₂NH- groups compared to hydrocarbon-rich analogues like ethyl heptanoate (CAS 106-73-0) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.